molecular formula C11H19BrO3 B13866445 Acetic acid;1-bromonon-2-yn-4-ol CAS No. 54315-35-4

Acetic acid;1-bromonon-2-yn-4-ol

Cat. No.: B13866445
CAS No.: 54315-35-4
M. Wt: 279.17 g/mol
InChI Key: NAVMZMBMFVUDIS-UHFFFAOYSA-N
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Description

Acetic acid;1-bromonon-2-yn-4-ol is a chemical compound with the molecular formula C11H19BrO3 It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a non-2-yn backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-bromonon-2-yn-4-ol typically involves the bromination of a suitable precursor. One common method is the bromination of non-2-yn-4-ol using bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-bromonon-2-yn-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce ketones or aldehydes .

Scientific Research Applications

Acetic acid;1-bromonon-2-yn-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;1-bromonon-2-yn-4-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;1-bromonon-2-yn-4-ol is unique due to its specific structure, which includes a non-2-yn backbone with a bromine atom and hydroxyl group.

Properties

CAS No.

54315-35-4

Molecular Formula

C11H19BrO3

Molecular Weight

279.17 g/mol

IUPAC Name

acetic acid;1-bromonon-2-yn-4-ol

InChI

InChI=1S/C9H15BrO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-4,6,8H2,1H3;1H3,(H,3,4)

InChI Key

NAVMZMBMFVUDIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CCBr)O.CC(=O)O

Origin of Product

United States

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